9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core. The presence of fluorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include:
Flubrotizolam: A thienotriazolodiazepine derivative with potent sedative and anxiolytic effects.
Flunitrazolam: A triazolobenzodiazepine with hypnotic and sedative properties.
Triazolopyrazine Derivatives: Compounds with similar triazole and quinazoline structures, studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19FN4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19FN4O/c1-13-24-22-25-18-11-16(14-5-3-2-4-6-14)12-19(28)20(18)21(27(22)26-13)15-7-9-17(23)10-8-15/h2-10,16,21H,11-12H2,1H3,(H,24,25,26) |
InChI Key |
KQSYALISIAASKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC2=N1)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.